
3,5-Dimethyl-4-nitrosophenol
Overview
Description
3,5-Dimethyl-4-nitrosophenol (CAS 19628-76-3) is a nitrosated phenolic compound featuring a nitroso (-NO) functional group at the para position and methyl (-CH₃) substituents at the 3 and 5 positions of the aromatic ring. It is commercially available with a purity of ≥95% (HPLC) . This compound is primarily utilized in synthetic organic chemistry and pharmaceutical precursor research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitrosophenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces a nitro group at the 4 position, which is subsequently reduced to a nitroso group. Common reagents used in this process include nitric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitroso group is further oxidized to a nitro group.
Reduction: The compound can be reduced to form 3,5-dimethyl-4-aminophenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethyl-4-nitrophenol.
Reduction: 3,5-Dimethyl-4-aminophenol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, functional groups, and key properties of 3,5-Dimethyl-4-nitrosophenol with analogous compounds:
Reactivity and Functional Group Influence
- Nitroso vs. Nitro Groups: The nitroso group in this compound is more reactive than nitro groups in analogs like 4-Nitrophenol sodium salt. Nitroso compounds often participate in coupling reactions or act as electrophiles, whereas nitro derivatives are more stable and serve as electron-withdrawing groups in directing substitution reactions .
- Methyl Substituents: The 3,5-methyl groups in the main compound reduce solubility in polar solvents compared to fluorinated or chlorinated analogs (e.g., (3,5-Difluoro-4-nitrophenyl)methanol), which exhibit higher polarity due to fluorine .
- Steric Effects: The methyl groups may hinder electrophilic substitution at the aromatic ring, contrasting with the unsubstituted 4-Nitrophenol sodium salt, which readily undergoes reactions at the para position .
Research Findings and Key Insights
- Stability: Nitroso compounds like this compound require storage in cool, dark conditions, unlike thermally stable nitro derivatives (e.g., 4-Nitrophenol sodium salt) .
- Synthetic Utility: The methyl groups in this compound may facilitate regioselective reactions in crowded aromatic systems, a property less pronounced in halogenated analogs .
- Biological Activity : Fluorinated nitro compounds exhibit higher bioavailability compared to methylated nitroso derivatives, as seen in pharmaceutical applications .
Biological Activity
3,5-Dimethyl-4-nitrosophenol is a nitrophenolic compound with notable biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the chemical formula and features a phenolic structure with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position. This specific arrangement influences both its chemical reactivity and biological activity significantly. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents.
Target Interactions
Nitrophenols, including this compound, are known to interact with various enzymes and proteins within biological systems. The mode of action primarily involves the donation of a proton from the phenolic hydroxyl group, which can disrupt cellular processes.
Biochemical Pathways
Research indicates that nitrophenols can interfere with cellular respiration and other metabolic processes. The compound may induce oxidative stress, leading to cellular damage.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not extensively studied. However, as a phenolic compound, it is likely absorbed in the gastrointestinal tract and metabolized in the liver, with excretion occurring via the kidneys.
Toxicity and Irritation
This compound is classified as an acute toxic compound and an irritant. Its toxicity is attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative damage in cells.
Enzyme Interactions
The compound exhibits interactions with enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have shown that nitrophenols can inhibit AChE activity, potentially leading to neurotoxic effects .
Case Studies
- Neurotoxicity Assessment : A study evaluated the effects of various nitrophenols on AChE activity in different animal models. It was found that this compound significantly inhibited AChE activity at concentrations as low as , indicating its potential neurotoxic effects .
- Oxidative Stress Induction : Another research project focused on the oxidative stress induced by nitrophenols in cultured human cells. The results demonstrated increased levels of malondialdehyde (MDA), a marker for lipid peroxidation, suggesting that exposure to this compound leads to significant oxidative damage.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,6-Dimethyl-4-nitrophenol | Methyl groups at positions 2 and 6 | Higher acidity due to better resonance stabilization |
4-Methyl-2-nitrophenol | Methyl group at position 4 | Different positioning affects reactivity |
3-Hydroxymethyl-4-nitrophenol | Hydroxymethyl group at position 3 | Exhibits different solubility and reactivity |
The unique structure of this compound imparts distinct chemical properties that differentiate it from other nitrophenolic compounds. The steric hindrance caused by the methyl groups reduces its acidity compared to other similar compounds.
Applications in Research and Industry
This compound serves as an intermediate in the synthesis of various organic compounds and has potential applications in medicinal chemistry due to its interactions with biological targets. Its role as a precursor for pharmaceuticals highlights its significance in drug development.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing 3,5-Dimethyl-4-nitrosophenol with high purity?
- Methodological Answer : The synthesis involves two key steps: (1) Nitration of 2,5-dimethylphenol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. (2) Reduction of the intermediate nitro compound to the nitroso derivative using sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions (e.g., HCl). Purification is achieved via recrystallization from ethanol or column chromatography. Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and confirming nitroso group presence?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm) and methyl group signals (δ 2.0–2.5 ppm).
- IR Spectroscopy : Detect the nitroso (-NO) stretching vibration near 1500–1520 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 151.16 (C₈H₉NO₂).
- X-ray Crystallography : Resolve spatial arrangement of substituents if single crystals are obtainable .
Q. What are the recommended chromatographic conditions for separating this compound from by-products?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Detection at 280 nm (UV-Vis) is optimal. For GC-MS, derivatize with BSTFA to improve volatility and monitor using electron ionization (EI) mode .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant activity of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Assay Selection : Compare results across DPPH, ORAC, and cell-based ROS assays.
- Concentration Range : Test efficacy at 1–100 µM to identify dose-dependent trends.
- Solvent Effects : Ensure consistent use of polar aprotic solvents (e.g., DMSO) to avoid solubility artifacts.
- Purity Validation : Confirm compound integrity via HPLC before testing. Cross-validate findings with ESR spectroscopy to directly detect radical scavenging .
Q. What experimental strategies validate this compound as an internal standard in quantitative analysis?
- Methodological Answer :
- Co-Elution Test : Ensure no overlap with analyte peaks in HPLC/GC.
- Stability Assessment : Monitor degradation under analytical conditions (e.g., light, temperature).
- Linearity Check : Prepare calibration curves (0.1–100 µg/mL) to confirm proportional detector response.
- Deuterated Analog Comparison : Use 4-Nitrophenol-d₄ (if structurally analogous) to assess matrix interference .
Q. How can redox reactions involving the nitroso group be optimized for synthesizing nitro derivatives?
- Methodological Answer :
- Oxidant Screening : Test KMnO₄ (neutral pH) and H₂O₂ (acidic, 50–60°C) for conversion to nitro groups.
- Kinetic Monitoring : Use in-situ UV-Vis spectroscopy to track nitroso → nitro transition (λ shift from 300 nm to 270 nm).
- Work-Up : Quench with NaHSO₃, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane:EtOAc gradient) .
Q. What mechanistic studies elucidate this compound’s interaction with cellular oxidative pathways?
- Methodological Answer :
- ROS Scavenging Assays : Quantify H₂O₂ and superoxide radical (O₂⁻) neutralization in cell lysates using fluorogenic probes (e.g., DCFH-DA).
- Glutathione Modulation : Measure reduced (GSH) and oxidized (GSSG) glutathione levels via LC-MS.
- Computational Modeling : Perform DFT calculations to predict redox potentials and reaction pathways with NOx species .
Properties
IUPAC Name |
3,5-dimethyl-4-nitrosophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJMNCTXGSXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284616 | |
Record name | 3,5-Dimethyl-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19628-76-3 | |
Record name | 3,5-Dimethyl-4-nitrosophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19628-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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